molecular formula C13H16O B1361638 Anisole, p-1-cyclohexen-1-yl- CAS No. 20758-60-5

Anisole, p-1-cyclohexen-1-yl-

Cat. No.: B1361638
CAS No.: 20758-60-5
M. Wt: 188.26 g/mol
InChI Key: UQWCOLCOFGGALX-UHFFFAOYSA-N
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Description

Anisole, p-1-cyclohexen-1-yl- is an organic compound with the molecular formula C13H16O. It is a derivative of anisole, where the methoxy group is attached to a benzene ring that is further substituted with a cyclohexenyl group. This compound is known for its presence in essential oils and its applications in various chemical and biological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: Anisole, p-1-cyclohexen-1-yl- can be synthesized through several methods. One common approach involves the reaction of anisole with cyclohexene in the presence of a catalyst. The reaction typically requires elevated temperatures and may involve the use of a Lewis acid catalyst such as aluminum chloride to facilitate the formation of the cyclohexenyl group on the benzene ring .

Industrial Production Methods: Industrial production of anisole, p-1-cyclohexen-1-yl- often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as distillation or recrystallization to achieve the desired purity levels. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: Anisole, p-1-cyclohexen-1-yl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) are commonly used.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst is typically employed.

Major Products:

    Electrophilic Aromatic Substitution: Products include brominated, nitrated, or sulfonated derivatives of anisole, p-1-cyclohexen-1-yl-.

    Oxidation: Products include cyclohexenone or cyclohexanone derivatives.

    Reduction: Products include cyclohexyl-substituted anisole derivatives.

Scientific Research Applications

Anisole, p-1-cyclohexen-1-yl- has several scientific research applications:

Mechanism of Action

The mechanism of action of anisole, p-1-cyclohexen-1-yl- involves its interaction with various molecular targets. The methoxy group on the benzene ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The cyclohexenyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The exact pathways and molecular targets are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

    Anisole (Methoxybenzene): Anisole is the parent compound with a methoxy group attached to a benzene ring.

    Cyclohexylbenzene: This compound has a cyclohexyl group attached to a benzene ring but lacks the methoxy group. It exhibits different reactivity and applications compared to anisole, p-1-cyclohexen-1-yl-.

    Methoxycyclohexane: This compound has a methoxy group attached to a cyclohexane ring. It is structurally different from anisole, p-1-cyclohexen-1-yl- and has distinct chemical properties and uses.

Uniqueness: Anisole, p-1-cyclohexen-1-yl- is unique due to the presence of both a methoxy group and a cyclohexenyl group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-(cyclohexen-1-yl)-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O/c1-14-13-9-7-12(8-10-13)11-5-3-2-4-6-11/h5,7-10H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQWCOLCOFGGALX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70291680
Record name 1-(cyclohex-1-en-1-yl)-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70291680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20758-60-5
Record name Anisole, p-1-cyclohexen-1-yl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77118
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(cyclohex-1-en-1-yl)-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70291680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-METHOXYPHENYL)-1-CYCLOHEXENE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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